molecular formula C9H17NO2 B1462693 1-(3-Hydroxypiperidin-1-yl)butan-1-one CAS No. 1154909-81-5

1-(3-Hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B1462693
CAS No.: 1154909-81-5
M. Wt: 171.24 g/mol
InChI Key: PWILPNCTLCFDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . Its structure features a piperidine ring with a hydroxy substituent at the 3-position and a butan-1-one group attached to the nitrogen atom . The compound is identified by the CAS Registry Number 1154909-81-5 . This substance is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers can find detailed product and safety information before ordering. The SMILES code for the compound is OC1CN(C(CCC)=O)CCC1, and its InChIKey is PWILPNCTLCFDEA-UHFFFAOYSA-N . Key physical and chemical properties include a topological polar surface area of 40.5 Ų and a computed XLogP value of 0.4 . The compound is available from multiple suppliers in various quantities for research applications .

Properties

CAS No.

1154909-81-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(3-hydroxypiperidin-1-yl)butan-1-one

InChI

InChI=1S/C9H17NO2/c1-2-4-9(12)10-6-3-5-8(11)7-10/h8,11H,2-7H2,1H3

InChI Key

PWILPNCTLCFDEA-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCCC(C1)O

Canonical SMILES

CCCC(=O)N1CCCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Attributes Biological Activity Reference
1-(3-Hydroxypiperidin-1-yl)butan-1-one C₉H₁₇NO₂ 187.24 3-Hydroxypiperidinyl Hydrogen-bonding capability Not explicitly reported N/A
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 2-Hydroxyphenyl, methyl High purity (≥95%), lipophilic Pharmaceuticals, agrochemicals
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one C₂₁H₂₃ClFN₃O 393.88 Diazepane, halogenated aryl Multireceptor binding Atypical antipsychotic
1-(Pyridin-2-yl)butan-1-one C₉H₁₁NO 149.19 Pyridin-2-yl Heteroaromatic reactivity Organic synthesis, ligand chemistry
1-(2,4,6-Trihydroxyphenyl)butan-1-one C₁₀H₁₂O₄ 196.20 Trihydroxyphenyl Polyphenolic structure Antifungal (vs. Botrytis cinerea)
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C₁₉H₂₀F₃N₃OS 407.44 Thiophenyl, trifluoromethylphenyl-piperazine Enhanced metabolic stability Research compound (CNS applications)

Preparation Methods

Direct Condensation of 3-Hydroxypiperidine with Butanone

  • Reaction: 3-hydroxypiperidine reacts with butan-1-one (butanone) under controlled conditions to form this compound.
  • Catalysts: Acidic or basic catalysts facilitate the condensation by activating the carbonyl group of butanone or enhancing nucleophilicity of the piperidine nitrogen.
  • Conditions: Typical reaction temperatures range from ambient to reflux (~60–80 °C), with reaction times varying from several hours to overnight to optimize yield.
  • Solvents: Polar aprotic solvents such as acetonitrile or ethanol are commonly used to dissolve reactants and facilitate reaction kinetics.
  • Purification: Post-reaction, purification is achieved by crystallization or column chromatography to isolate the target compound with high purity.

Alternative Route via Halogenated Butanone Intermediate

  • Step 1: Preparation of a halogenated butanone derivative (e.g., 4-bromobutan-1-one).
  • Step 2: Nucleophilic substitution of the halogen by 3-hydroxypiperidine under basic conditions (e.g., potassium carbonate) in a polar solvent.
  • Advantages: This method allows for better control over regioselectivity and can improve yields.
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress.

Industrial Scale Considerations

  • Scale-Up: Industrial synthesis follows similar pathways but employs continuous flow reactors to enhance reaction control and throughput.
  • Purification: Multiple purification steps such as distillation, recrystallization, and chromatographic techniques ensure the compound meets purity standards.
  • Safety and Environmental Factors: Use of greener solvents and catalysts is preferred to reduce environmental impact.

Comparative Preparation Data Table

Preparation Method Key Reagents Catalyst/Conditions Advantages Challenges
Direct condensation 3-Hydroxypiperidine + Butanone Acid/base catalyst, reflux, polar solvent Simple, fewer steps Moderate yields, side reactions
Halogenated butanone intermediate route 3-Hydroxypiperidine + 4-bromobutan-1-one Base (K2CO3), polar aprotic solvent, reflux Improved regioselectivity, higher yield Requires halogenated intermediate synthesis
Continuous flow reactor (industrial) Same as above Controlled temperature/pressure Scalable, reproducible Requires specialized equipment

Research Findings and Analytical Techniques

  • Reaction Monitoring: TLC and HPLC are standard methods for monitoring synthesis progress and purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm molecular structure.
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used.
  • Enantiomeric Separation: Chiral HPLC columns (e.g., Chiralpak IB) can separate stereoisomers if stereochemistry is relevant.
  • Stability Studies: Forced degradation under acidic, basic, oxidative, and thermal conditions followed by LC-MS analysis to assess compound stability and degradation pathways.

Summary of Synthetic Routes and Conditions

Step Description Typical Conditions Analytical Techniques
1. Formation of intermediate Halogenation of butanone to form 4-bromobutan-1-one Bromination with N-bromosuccinimide (NBS) in CCl4 or similar solvent TLC, GC-MS
2. Nucleophilic substitution Reaction of 3-hydroxypiperidine with halogenated butanone K2CO3 base, acetonitrile solvent, reflux 6-12h HPLC, NMR
3. Purification Column chromatography or recrystallization Silica gel with ethyl acetate/hexane HPLC purity check
4. Characterization Structural and purity confirmation NMR (1H, 13C), MS, IR Spectroscopic and chromatographic data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Hydroxypiperidin-1-yl)butan-1-one with high yield and purity?

  • Methodological Answer : Use a two-step approach: (1) Protect 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during coupling. (2) React Boc-protected 3-hydroxypiperidine with butan-1-one derivatives via nucleophilic substitution. Deprotect under acidic conditions (e.g., HCl in dioxane) and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor intermediates using TLC and confirm final purity via HPLC (>95%) .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify characteristic peaks for the hydroxypiperidine ring (e.g., hydroxyl proton at δ ~3.5–4.0 ppm) and butanone carbonyl (δ ~208–210 ppm in 13C NMR).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (m/z calculated for C₉H₁₇NO₂: 171.1259).
  • X-ray Crystallography : If crystalline, use SHELX for structure refinement. Compare bond lengths/angles with similar piperidine derivatives .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodological Answer : Test polar aprotic solvents (e.g., ethanol/water mixtures) due to the compound’s moderate polarity. Optimize crystallization by slow evaporation at 4°C. Monitor crystal formation via microscopy and validate purity via melting point analysis (literature comparison) .

Advanced Research Questions

Q. How does the 3-hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to 4-hydroxypiperidine analogs?

  • Methodological Answer : Perform kinetic studies using model reactions (e.g., alkylation with methyl iodide). Compare reaction rates via LC-MS. The 3-hydroxyl group may sterically hinder nucleophilic attack at the adjacent nitrogen, reducing reactivity versus 4-hydroxypiperidine derivatives. Computational modeling (DFT) can map electron density and steric effects .

Q. What experimental protocols mitigate photodegradation of this compound under UV-Vis exposure?

  • Methodological Answer : Conduct accelerated stability studies:

  • Expose solutions (acetonitrile/water) to UV-Vis light (λ = 254–365 nm).
  • Monitor degradation via LC-MS/MS, identifying major photoproducts (e.g., hydroxylated or cleaved derivatives).
  • Add antioxidants (e.g., BHT) or use amber glassware to reduce degradation .

Q. How do transition metals (e.g., Cu²⁺, Fe²⁺) affect the compound’s stability in aqueous solutions?

  • Methodological Answer : Prepare metal-complexed solutions (0.1–1.0 mM metal chloride). Use UV-Vis spectroscopy to track absorbance shifts (indicating complexation). Stability assays (24–72 hrs) with LC-MS can quantify decomposition products. Fe²⁺ may induce radical-mediated degradation via Fenton-like reactions, whereas Cu²⁺ forms stable chelates .

Q. What strategies resolve discrepancies in crystallographic refinement for low-quality diffraction data?

  • Methodological Answer : Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply restraints for disordered regions (e.g., piperidine ring). Validate refinement with R-factor convergence (<5% difference between R and wR). Cross-validate with spectroscopic data .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for hydroxypiperidine derivatives?

  • Methodological Answer :

  • Scenario 1 : If proton assignments conflict, run 2D NMR (COSY, HSQC) to resolve coupling networks.
  • Scenario 2 : For suspected tautomerism (e.g., keto-enol), vary solvent polarity (DMSO-d₆ vs. CDCl₃) and compare shifts.
  • Scenario 3 : Validate with computational NMR prediction (e.g., DFT using Gaussian) to match experimental data .

Q. Why might X-ray structures show deviations in bond lengths compared to computational models?

  • Methodological Answer : Crystallographic packing forces and thermal motion can elongate/shorten bonds. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Compare with gas-phase DFT geometries to isolate environmental effects .

Methodological Tables

Technique Application Key Parameters
LC-MS/MSPhotodegradation profilingColumn: C18, 2.1 × 50 mm; Gradient: 5–95% MeCN/H2O (0.1% formic acid)
X-ray CrystallographyStructural confirmationSHELXL refinement; Mo-Kα radiation (λ = 0.71073 Å)
DFT CalculationsReactivity predictionB3LYP/6-311+G(d,p) basis set; Solvent: PCM

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